REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][C:13]2=[O:18])=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O>C1COCC1.[H][H].[Pd]>[NH2:1][C:4]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][C:13]2=[O:18])=[CH:8][C:5]=1[C:6]#[N:7]
|
Name
|
2-Nitro-5-(3-oxo-morpholin-4-yl)-benzonitrile
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=C(C=C1)N1C(COCC1)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
350 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through decalite
|
Type
|
CUSTOM
|
Details
|
precipitated (AcOEt/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C=C1)N1C(COCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 580 mg | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |